N-[1-(4-methoxyphenyl)-4-methylpentan-3-ylidene]hydroxylamine
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Overview
Description
N-[1-(4-methoxyphenyl)-4-methylpentan-3-ylidene]hydroxylamine is an organic compound characterized by the presence of a methoxyphenyl group and a hydroxylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methoxyphenyl)-4-methylpentan-3-ylidene]hydroxylamine typically involves the reaction of 4-methoxyphenyl derivatives with hydroxylamine under specific conditions. One common method includes the condensation of 4-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an ethanol solvent at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methoxyphenyl)-4-methylpentan-3-ylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, amines, and substituted methoxyphenyl compounds .
Scientific Research Applications
N-[1-(4-methoxyphenyl)-4-methylpentan-3-ylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(4-methoxyphenyl)-4-methylpentan-3-ylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the methoxyphenyl group can interact with hydrophobic pockets in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)hydroxylamine
- 1-(4-methoxyphenyl)-N-methylethanamine hydrochloride
- N,N-Bis(4-methoxyphenyl)hydroxylamine
Uniqueness
N-[1-(4-methoxyphenyl)-4-methylpentan-3-ylidene]hydroxylamine is unique due to its specific structural features, such as the presence of a methoxy group and a hydroxylamine functional group.
Properties
CAS No. |
646039-09-0 |
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Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
N-[1-(4-methoxyphenyl)-4-methylpentan-3-ylidene]hydroxylamine |
InChI |
InChI=1S/C13H19NO2/c1-10(2)13(14-15)9-6-11-4-7-12(16-3)8-5-11/h4-5,7-8,10,15H,6,9H2,1-3H3 |
InChI Key |
LHZYOJGLNLCMJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=NO)CCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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